N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes both methoxyphenyl and pyridinyl groups, which contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Mode of Action
It’s worth noting that many similar compounds function through interactions with their targets that result in changes to cellular processes .
Biochemical Pathways
Similar compounds have been noted to affect various pathways, leading to downstream effects .
Result of Action
The effects of similar compounds can range from changes in cellular processes to more systemic effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
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Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 2-methoxy-2-(2-methoxyphenyl)ethyl intermediate. This can be achieved through the alkylation of 2-methoxyphenol with an appropriate alkyl halide under basic conditions.
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Coupling with Pyridin-3-ylamine: : The intermediate is then coupled with pyridin-3-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond, resulting in the formation of the desired oxalamide compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide bond.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyphenylethylamine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may serve as a ligand in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies due to its ability to form hydrogen bonds and π-π interactions.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenyl)-N2-(pyridin-3-yl)oxalamide: Lacks the additional methoxy group on the ethyl chain, which may affect its reactivity and binding properties.
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-2-yl)oxalamide: The position of the pyridinyl group is different, potentially altering its interaction with biological targets.
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-4-yl)oxalamide: Similar structure but with the pyridinyl group in the 4-position, which may influence its chemical and biological properties.
Uniqueness
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the specific positioning of its functional groups, which can result in distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-8-4-3-7-13(14)15(24-2)11-19-16(21)17(22)20-12-6-5-9-18-10-12/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLAGHITLITHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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